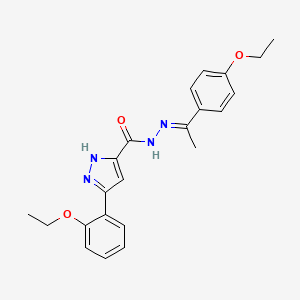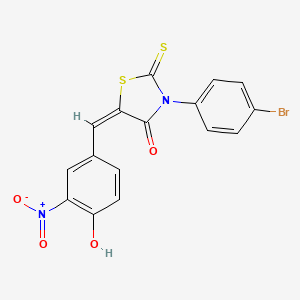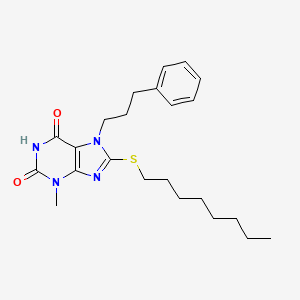
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the ethoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the carboxylic acid group: This can be achieved through oxidation reactions.
Formation of the benzylidene hydrazide: This involves the reaction of the pyrazole carboxylic acid with benzylidene hydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the benzylidene hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide would depend on its specific biological activity. For example, if the compound has antimicrobial activity, it could act by inhibiting the growth of bacteria or fungi through interactions with specific enzymes or cellular structures. If the compound has anticancer activity, it could act by inducing apoptosis (programmed cell death) in cancer cells through interactions with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid: This compound lacks the benzylidene hydrazide moiety and may have different biological activities.
4-BR-benzylidene-hydrazide: This compound lacks the pyrazole ring and may have different chemical and biological properties.
Uniqueness
The uniqueness of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)-hydrazide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the pyrazole ring can enhance the compound’s stability and reactivity, while the benzylidene hydrazide moiety can enhance its biological activity.
Properties
Molecular Formula |
C20H19BrN4O2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c1-3-27-17-10-6-15(7-11-17)18-13(2)19(24-23-18)20(26)25-22-12-14-4-8-16(21)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
UHZZBVFCCPBTER-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)
![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)





![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
